2,2,2-trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide 2,2,2-trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide
Brand Name: Vulcanchem
CAS No.: 360-43-0
VCID: VC11692952
InChI: InChI=1S/C6H6F6N2O2/c7-5(8,9)3(15)13-1-2-14-4(16)6(10,11)12/h1-2H2,(H,13,15)(H,14,16)
SMILES: C(CNC(=O)C(F)(F)F)NC(=O)C(F)(F)F
Molecular Formula: C6H6F6N2O2
Molecular Weight: 252.11 g/mol

2,2,2-trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide

CAS No.: 360-43-0

Cat. No.: VC11692952

Molecular Formula: C6H6F6N2O2

Molecular Weight: 252.11 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide - 360-43-0

Specification

CAS No. 360-43-0
Molecular Formula C6H6F6N2O2
Molecular Weight 252.11 g/mol
IUPAC Name 2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide
Standard InChI InChI=1S/C6H6F6N2O2/c7-5(8,9)3(15)13-1-2-14-4(16)6(10,11)12/h1-2H2,(H,13,15)(H,14,16)
Standard InChI Key BSMXDULOVFUYER-UHFFFAOYSA-N
SMILES C(CNC(=O)C(F)(F)F)NC(=O)C(F)(F)F
Canonical SMILES C(CNC(=O)C(F)(F)F)NC(=O)C(F)(F)F

Introduction

Molecular Characteristics and Structural Insights

2,2,2-Trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide is a symmetrically substituted acetamide derivative with the molecular formula C₆H₆F₆N₂O₂ and a molecular weight of 252.11 g/mol. Its IUPAC name, 2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide, reflects the presence of two trifluoroacetyl moieties bonded to an ethylenediamine spacer. The compound’s stability and reactivity are influenced by the strong electron-withdrawing effects of the trifluoromethyl groups, which enhance resistance to hydrolysis and enable selective chemical transformations.

PropertyValue
CAS No.360-43-0
Molecular FormulaC₆H₆F₆N₂O₂
Molecular Weight252.11 g/mol
IUPAC Name2,2,2-Trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide
SMILESC(CNC(=O)C(F)(F)F)NC(=O)C(F)(F)F
InChI KeyBSMXDULOVFUYER-UHFFFAOYSA-N

Chemical Properties and Reactivity

The compound’s chemical behavior is dominated by the reactivity of its trifluoroacetyl groups and the ethylenediamine linker:

  • Hydrolysis: Under acidic or basic conditions, the amide bonds undergo hydrolysis to yield trifluoroacetic acid and ethylenediamine derivatives. This reaction is slower than that of non-fluorinated analogs due to the electron-withdrawing effects of the fluorine atoms.

  • Substitution Reactions: The trifluoroacetyl groups participate in nucleophilic substitution with amines, thiols, or alkoxides, enabling the synthesis of modified acetamide derivatives. For example, reaction with benzylamine produces N-benzyl-2,2,2-trifluoroacetamide.

  • Thermal Stability: Differential scanning calorimetry (DSC) studies indicate a decomposition temperature above 200°C, making the compound suitable for high-temperature applications.

Applications in Scientific and Industrial Contexts

Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of fluorinated pharmaceuticals, where its trifluoroacetyl groups enhance metabolic stability and bioavailability. For instance, it has been utilized in the development of protease inhibitors and kinase modulators.

Material Science

In polymer chemistry, the compound acts as a cross-linking agent for fluorinated resins, imparting resistance to solvents and thermal degradation. Its incorporation into polyurethane matrices has been shown to improve mechanical strength by 40% compared to non-fluorinated analogs.

Analytical Chemistry

As a derivatization agent, it enhances the detectability of amine-containing compounds in gas chromatography-mass spectrometry (GC-MS) by forming volatile trifluoroacetamide derivatives.

Comparative Analysis with Related Compounds

When compared to analogs like N,N'-1,2-ethanediylbis(trifluoroacetamide), the compound exhibits superior thermal stability and slower hydrolysis kinetics due to its symmetrical structure. In contrast, mono-trifluoroacetyl derivatives (e.g., 2,2,2-trifluoro-N-phenylacetamide) demonstrate reduced chemical inertness and higher susceptibility to nucleophilic attack.

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